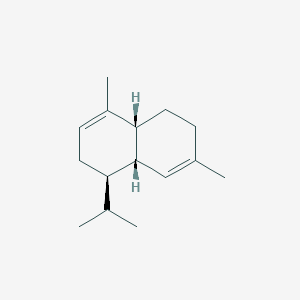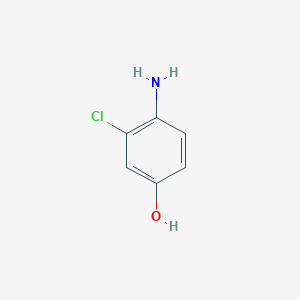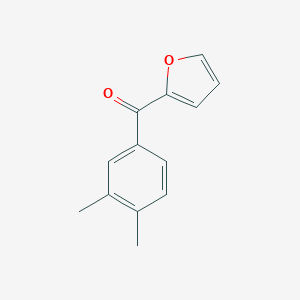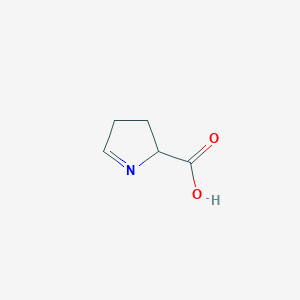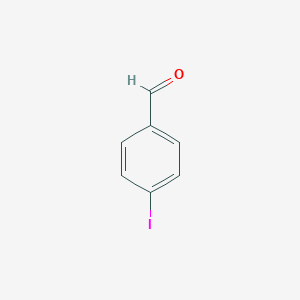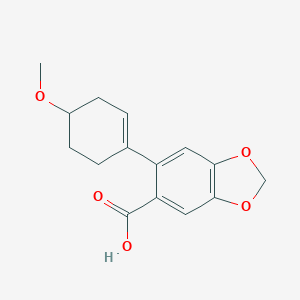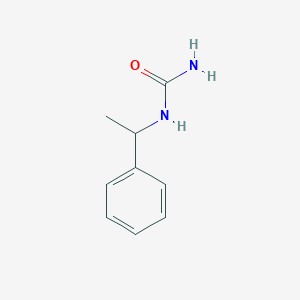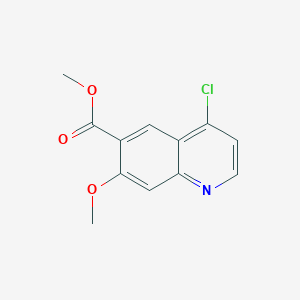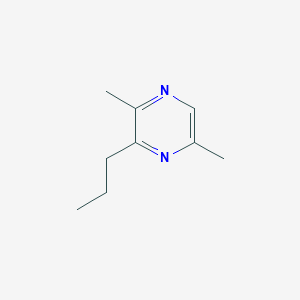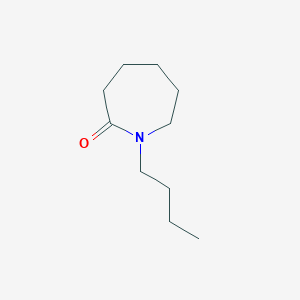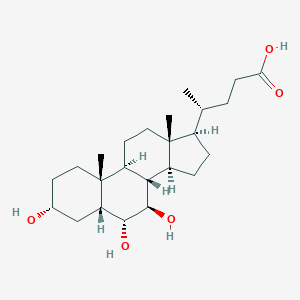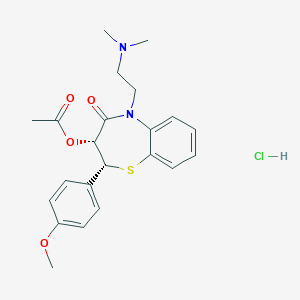
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 4-methoxyphenyl group. This structure is of interest due to its potential in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. For instance, the synthesis of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid-related compounds involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Additionally, the synthesis of related compounds with antimycobacterial activity involves starting from tetrafluorobenzene, indicating the versatility of approaches to functionalize the cyclopropane core .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can influence the reactivity and interaction of the compound. For example, the crystal structures of related compounds show different hydrogen bonding patterns and inclusion modes with solvents, which can affect their physical properties and potential as inclusion hosts .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including one-electron oxidation. This reaction can lead to the formation of radical cations or radical zwitterions, which can undergo further reactions such as decarboxylation or ring-opening, depending on the pH and structural effects . The reactivity of these radical species is influenced by factors such as substrate oxidation potential, stability of the carbon-centered radical, and stereoelectronic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid derivatives are influenced by their molecular structure. The presence of the cyclopropane ring and substituents like the 4-methoxyphenyl group can affect properties such as solubility, boiling point, and melting point. The crystal structure analysis of related compounds provides insights into their solid-state properties, including hydrogen bonding and inclusion complex formation . Additionally, the biological activity studies of similar compounds indicate that they can exhibit significant inhibitory activity against certain cancer cell lines, suggesting potential medicinal applications .
Applications De Recherche Scientifique
Oxidation and Fragmentation Reactivity
A study by Bietti and Capone (2008) explored the one-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in aqueous solutions. This research highlighted the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity. It was observed that oxidation leads to the formation of radical cations or radical zwitterions depending on the pH level. These findings have implications for understanding the chemical reactivity and potential applications in synthesis and degradation processes of similar compounds (Bietti & Capone, 2008).
Antiproliferative Activity
Lu et al. (2021) synthesized a compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed significant inhibitory activity against some cancer cell lines. This suggests potential applications in developing anticancer therapies (Lu et al., 2021).
Antimicrobial and Antioxidant Properties
Raghavendra et al. (2016) investigated the antimicrobial and antioxidant activities of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates. The study found that certain compounds displayed remarkable antibacterial and antifungal properties, as well as profound antioxidant potential. These findings indicate potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Synthetic Applications
A variety of studies have shown the utility of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid in synthetic chemistry. For example, synthesis of novel tobacco flavors, development of new pharmaceutical compounds, and exploration of new synthetic pathways for amino acid synthesis have been documented. These applications demonstrate the versatility of this compound in chemical synthesis and its potential for creating a wide range of new compounds (Vettiger & Seebach, 1990), (Xin-y, 2013), (Tian et al., 2009).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFQQHADRJANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168263 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |
CAS RN |
16728-01-1 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16728-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



